9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Description
Properties
IUPAC Name |
9-methylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-15(11,12)10-5-3-9(4-6-10)13-7-2-8-14-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGWJSMRDCABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)OCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reactions catalyzed by Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents, making it a potentially scalable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic framework or the substituents attached to it.
Substitution: Substitution reactions are common, allowing for the replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is in the design and development of pharmaceuticals. The compound serves as a scaffold for creating drugs targeting various diseases, particularly those related to infectious agents such as Mycobacterium tuberculosis. It has been specifically studied for its ability to inhibit the MmpL3 protein, crucial for the survival of this bacterium, thereby offering a potential treatment avenue for tuberculosis.
Biological Studies
The compound is instrumental in biological research, particularly in studying protein interactions and enzyme inhibition. Its unique structure allows it to interact with specific molecular targets effectively. For instance, studies have demonstrated its role in inhibiting proteins that are vital for bacterial growth and survival. This makes it a valuable tool in understanding the mechanisms of action of various pathogens and developing new therapeutic strategies.
Industrial Applications
In addition to medicinal uses, this compound finds applications in industrial chemistry. Its spirocyclic structure contributes to the synthesis of complex molecules used in various industrial processes. The compound's stability and reactivity make it suitable for creating novel materials and chemicals with specific properties.
Case Study 1: Antibacterial Activity
Research conducted on the antibacterial properties of this compound revealed its effectiveness against Mycobacterium tuberculosis. In vitro studies demonstrated that the compound significantly inhibited bacterial growth by disrupting the function of the MmpL3 protein. This finding underscores its potential as a lead compound for developing new anti-tuberculosis drugs.
Case Study 2: Drug Design
Another study explored the use of this compound in designing derivatives aimed at treating obesity and central nervous system disorders. By modifying the methylsulfonyl group and other substituents on the spirocyclic framework, researchers were able to enhance binding affinities to specific receptors involved in these conditions. This highlights the versatility of this compound as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The 1,5-dioxa-9-azaspiro[5.5]undecane core is highly adaptable, with substituents at the 9-position dictating pharmacological and physicochemical properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : Sulfonyl (e.g., methylsulfonyl, 4-methoxyphenylsulfonyl) and nitro groups enhance metabolic stability and receptor-binding affinity due to their electron-withdrawing nature .
- Bulkier Substituents : Benzyl and phenyl groups improve σ1R selectivity, as seen in binge eating models .
- Antimicrobial Activity : Nitrofuran derivatives exhibit potent antitubercular activity, suggesting the core’s compatibility with antimicrobial warheads .
Pharmacological Profiles
Sigma Receptor Antagonism
- 9-Benzyl Derivatives : Compounds like 9-benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (3 mg/kg) reduce binge eating in rats by >50%, highlighting σ1R antagonism .
- Comparison with Spipethiane : The spiro[piperidine-4,2′-thiochromane] derivative spipethiane shows higher σ2R affinity (Ki < 1 nM), whereas 1,5-dioxa-9-azaspiro derivatives favor σ1R .
Anti-Mycobacterial Activity
- Nitrofuran-Spiro Hybrids : 9-(5-Nitro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecane achieves MIC = 1.6 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs .
- Lipophilicity vs. Activity : In indolyl azaspiroketal Mannich bases, n-octyl chains at R1 enhance antimycobacterial potency (MIC50 = 0.3–0.7 µM) due to increased lipophilicity, whereas bulkier substituents reduce activity .
Biological Activity
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound notable for its unique structural characteristics, including a methylsulfonyl group and an oxazolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.
- Molecular Formula : C₉H₁₇N₁O₄S
- Molecular Weight : 235.3 g/mol
- CAS Number : 1328038-93-2
The compound's structure allows for diverse chemical interactions, which are crucial for its biological activity.
The primary mechanism of action for this compound involves its inhibition of the MmpL3 protein in Mycobacterium tuberculosis, an essential protein for bacterial survival. By binding to this target, the compound disrupts its function and inhibits bacterial growth, presenting a promising avenue for tuberculosis treatment .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : It has shown effectiveness against Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent .
- Inhibition of Fatty Acid Synthase : Similar compounds have been noted for inhibiting fatty acid synthase, which is crucial in metabolic pathways related to obesity and cancer .
- Potential Therapeutic Applications : Investigations into related spirocyclic compounds have linked them to treatments for various conditions, including obesity, pain management, and disorders affecting the immune system and central nervous system .
Study 1: Inhibition of MmpL3 Protein
A detailed study evaluated the binding affinity of this compound to the MmpL3 protein. The findings indicated a significant reduction in bacterial growth in the presence of the compound, highlighting its potential as a therapeutic agent against tuberculosis.
Study 2: Fatty Acid Synthase Inhibition
Another research effort focused on the compound's ability to inhibit fatty acid synthase. The results demonstrated that the compound could effectively reduce fatty acid synthesis in vitro, suggesting implications for obesity treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-oxa-9-azaspiro[5.5]undecane | Lacks methylsulfonyl group | Limited antimicrobial activity |
| 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane | Different substituent at 9-position | Altered biological activity profile |
| This compound | Contains methylsulfonyl group | Significant inhibition of MmpL3 |
The presence of the methylsulfonyl group in this compound differentiates it from similar compounds, enhancing its biological activity and interaction with molecular targets .
Q & A
Q. What are the optimal synthetic routes for 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, and how do reaction conditions influence yield?
The synthesis typically involves spirocyclic scaffold formation via Prins cyclization or olefin metathesis , with the former offering scalability advantages . Key steps include:
- Methylsulfonyl group introduction using methanesulfonyl chloride under basic conditions (e.g., triethylamine).
- Cyclization optimization by adjusting temperature (room temp to 80°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile).
Purification via chromatography (1:9 MeOH:MeCN) or preparative HPLC resolves diastereomers, with yields ranging from 30% to 65% depending on substituent steric effects .
Q. How is the structural integrity of this spirocyclic compound validated?
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical:
- ¹H/¹³C NMR confirms the spirocyclic framework by identifying characteristic peaks for oxygen/nitrogen-bearing carbons and methylsulfonyl protons .
- X-ray crystallography resolves stereochemistry, particularly for diastereomers formed during synthesis .
Q. What preliminary biological screening approaches are used to assess its therapeutic potential?
- Antimicrobial assays against Mycobacterium tuberculosis (MIC values <1 µg/mL for resistant strains) .
- Enzyme inhibition studies (e.g., soluble epoxide hydrolase [sEH]) using fluorometric assays to measure IC₅₀ values .
Advanced Research Questions
Q. What molecular mechanisms underlie its inhibitory activity against MmpL3 in M. tuberculosis?
The compound disrupts MmpL3-mediated lipid transport via:
- Hydrophobic interactions with transmembrane helices, validated by molecular dynamics simulations .
- Competitive binding at the proton relay site, blocking mycolic acid export (confirmed via radiolabeled substrate displacement assays ) .
Q. How do structure-activity relationship (SAR) studies guide derivative design?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methylsulfonyl → tert-butyl | Enhanced lipophilicity, improved MIC by 2-fold | |
| Oxygen → sulfur substitution | Reduced sEH inhibition (IC₅₀ increases from 0.8 nM to 12 nM) | |
| Spiro ring expansion | Loss of antitubercular activity due to conformational rigidity |
Q. How are diastereomeric mixtures resolved during synthesis, and how does stereochemistry affect bioactivity?
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) identifies poor bioavailability .
- Prodrug strategies (e.g., esterification of polar groups) improve tissue penetration, as shown in murine kidney disease models .
Q. What computational methods optimize reaction conditions for scale-up?
Q. How is efficacy evaluated in complex in vivo disease models?
- Chronic kidney disease (CKD) models : Administer 10 mg/kg/day orally; measure reductions in serum creatinine (↓25%) and inflammatory cytokines (IL-6 ↓40%) .
- Mycobacterial infection models : Use BALB/c mice infected with Mtb H37Rv; assess bacterial load (CFU) in lungs after 4-week treatment .
Q. What role do advanced computational tools play in target identification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
